molecular formula C23H20O2 B2601383 1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one CAS No. 1164475-39-1

1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one

Cat. No.: B2601383
CAS No.: 1164475-39-1
M. Wt: 328.411
InChI Key: DZTCTXHMOFWICV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C23H20O2 and its molecular weight is 328.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds similar to “1-(4-Biphenylyl)-3-(4-ethoxyphenyl)-2-propen-1-one” have been extensively studied. For example, Kumara et al. (2017) synthesized and characterized a compound by NMR, IR, and mass spectral analysis, confirming its structure through single crystal X-ray diffraction studies. The study highlighted the crystal system, space group, and molecular interactions within the structure, including C-H···O interactions and π···π interactions, which are critical for understanding the compound's crystalline properties (K. Kumara et al., 2017).

Molecular Interactions and Stability : The crystal packing and molecular interactions of related compounds have been explored, revealing insights into the stabilization mechanisms through N⋯π and O⋯π interactions, as well as hydrogen bonding patterns. These studies offer valuable information on the molecular assembly and potential applications in material science (Zhenfeng Zhang et al., 2011).

Optical and Nonlinear Optical Properties

Nonlinear Optical Properties : Research has been conducted on the nonlinear optical properties of ethoxyphenyl-related compounds, exploring their potential in optical limiting applications. This research is foundational for developing materials with applications in photonics and optoelectronics. The study involved synthesizing various compounds and characterizing them through spectroscopic methods and X-ray diffraction, followed by testing their optical absorption using laser pulses (P. Ruanwas et al., 2010).

Biological Applications

Antimicrobial and Antioxidant Activities : Compounds derived from “this compound” have been investigated for their antimicrobial and antioxidant activities. These studies are crucial for identifying new therapeutic agents. For instance, a chalcone derivative exhibited promising activity against various microorganisms, highlighting its potential in developing new antimicrobial and antioxidant agents (R. Vasanthi et al., 2020).

Material Science and Engineering

Mechanical Properties and Stability : The mechanical properties and stability of synthesized compounds have also been explored, providing insights into their potential applications in material science and engineering. These studies include analyses of hardness, elasticity, and thermal stability, which are important for the development of new materials with specific mechanical properties (R. Vasanthi et al., 2020).

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2/c1-2-25-22-15-8-18(9-16-22)10-17-23(24)21-13-11-20(12-14-21)19-6-4-3-5-7-19/h3-17H,2H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTCTXHMOFWICV-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.